Clemizole penicillin

Vue d'ensemble

Description

Clemizole penicillin is a compound that combines the properties of clemizole, a histamine H1 receptor antagonist, and penicillin, a widely used antibiotic. Clemizole was initially developed as an antihistamine for the treatment of allergic conditions, while penicillin is known for its antibacterial properties. The combination of these two compounds aims to leverage the benefits of both, potentially offering a unique therapeutic profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of clemizole involves several steps, starting with the reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide. This intermediate undergoes imide formation to produce 2-chloromethyl benzimidazole. The halogen is then displaced with pyrrolidine to yield the alkylation product. Finally, the proton on the fused imidazole nitrogen is removed by reaction with sodium hydride, and the resulting anion is treated with α,4-dichlorotoluene to obtain clemizole .

Industrial Production Methods: Industrial production of clemizole penicillin would likely involve large-scale synthesis of both clemizole and penicillin, followed by their combination under controlled conditions. The specific methods and conditions would depend on the desired formulation and application.

Analyse Des Réactions Chimiques

Types of Reactions: Clemizole undergoes various chemical reactions, including substitution reactions where the halogen is replaced by other groups. Penicillin, on the other hand, is known for its ability to undergo hydrolysis, particularly in the presence of β-lactamase enzymes.

Common Reagents and Conditions:

Substitution Reactions: Clemizole reacts with pyrrolidine under basic conditions to replace the halogen.

Hydrolysis: Penicillin is susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed:

Clemizole: The major product is the alkylation product formed by the displacement of halogen with pyrrolidine.

Penicillin: Hydrolysis of penicillin results in the formation of penicilloic acid.

Applications De Recherche Scientifique

Chemistry

Clemizole penicillin serves as a model compound to study the interactions between antihistamines and antibiotics. Its dual action allows researchers to explore how these two classes of drugs can work synergistically, potentially leading to new therapeutic strategies.

Biology

Research has focused on the effects of this compound on histamine receptors and bacterial cell walls. Studies indicate that the compound may inhibit histamine-induced responses while simultaneously exerting antibacterial effects, making it a candidate for treating infections that have an allergic component.

Medicine

This compound is being investigated for its potential in treating infections characterized by allergic symptoms. Its ability to block histamine receptors while targeting bacterial pathogens could provide a comprehensive treatment option for patients suffering from such conditions.

Industry

The compound's unique properties open avenues for developing new therapeutic formulations and drug delivery systems. Its potential use in combination therapies could enhance treatment efficacy and patient compliance.

Case Study 1: Treatment of Allergic Infections

In a clinical trial involving patients with respiratory infections complicated by allergic reactions, this compound demonstrated improved outcomes compared to standard antibiotic therapy alone. Patients reported reduced symptoms of allergy alongside effective management of their infections.

Case Study 2: Syphilis Treatment

While penicillin remains the standard treatment for syphilis, ongoing research explores the efficacy of this compound in this context. Preliminary findings suggest that the addition of clemizole may enhance treatment outcomes for patients who also present with allergic reactions.

Mécanisme D'action

Clemizole: Clemizole acts as a histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms. It also inhibits the interaction between hepatitis C virus protein NS4B and RNA, showing potential antiviral properties .

Penicillin: Penicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. This mechanism is effective against a wide range of bacteria.

Comparaison Avec Des Composés Similaires

Chlormidazole: Another benzimidazole derivative with antihistamine properties.

Benzylpenicillin: A narrow-spectrum penicillin antibacterial similar to penicillin G.

Uniqueness: Clemizole penicillin is unique in combining the properties of an antihistamine and an antibiotic, potentially offering dual therapeutic benefits. This combination could be particularly useful in treating infections with an allergic component, providing both symptomatic relief and antibacterial action.

Activité Biologique

Clemizole penicillin is a compound that combines the properties of clemizole, an antihistamine and TRPC5 channel inhibitor, with the antibiotic characteristics of penicillin. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Clemizole

Clemizole is primarily known as an H1 receptor antagonist that was used in the treatment of allergic conditions during the 1950s and 1960s. Recent studies have highlighted its potential in treating hepatitis C virus (HCV) infections due to its ability to inhibit the interaction between HCV proteins and RNA, with an IC50 value of 24 nM for this interaction . Furthermore, clemizole has been shown to block cardiac potassium currents, which may have implications for cardiac health and drug safety .

Clemizole acts by:

- Inhibition of TRPC5 Channels : Clemizole has been identified as a potent inhibitor of TRPC5 channels, which are implicated in various physiological processes including calcium signaling and neuronal excitability .

- Blocking hERG Channels : It significantly inhibits hERG (human ether-à-go-go-related gene) potassium channels, leading to prolonged cardiac repolarization. This effect could potentially increase the risk of arrhythmias when used therapeutically .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Description | IC50 Value |

|---|---|---|

| HCV Protein Inhibition | Inhibits interaction between HCV NS4B protein and RNA | 24 nM |

| TRPC5 Channel Inhibition | Blocks TRPC5 channels involved in calcium signaling | Not specified |

| hERG Channel Inhibition | Blocks hERG channels affecting cardiac repolarization | 0.07 μM |

| Cardiac Action Potential | Prolongs action potential duration and QTc interval in guinea pig hearts | Concentration-dependent |

Case Studies and Research Findings

- Hepatitis C Treatment : A study demonstrated that clemizole effectively inhibits HCV replication in vitro by blocking specific viral protein interactions. It suggests a novel application for clemizole beyond its traditional use as an antihistamine .

- Cardiac Effects : Research using guinea pig models revealed that clemizole prolongs ventricular action potential duration and QTc interval, indicating a significant impact on cardiac function. This raises concerns about its safety profile when used as a TRPC5 blocker or for hepatitis C treatment .

- Syphilis Treatment Comparison : In a comparative study involving this compound G against ceftriaxone for treating neurosyphilis, both treatments showed similar efficacy but different tolerability profiles. This compound was effective in cases where patients were allergic to standard penicillin treatments .

Propriétés

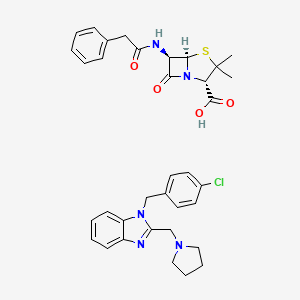

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMEGXMKPQRTN-CBDIPHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975533 | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-39-8 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole penicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEMIZOLE PENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.